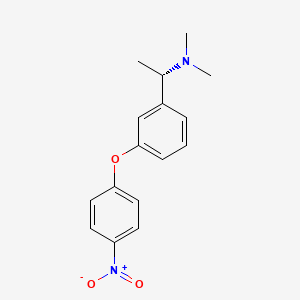

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Description

Properties

IUPAC Name |

(1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-12(17(2)3)13-5-4-6-16(11-13)21-15-9-7-14(8-10-15)18(19)20/h4-12H,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNXGHWUJLKYJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801177965 | |

| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801177965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-32-7 | |

| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N,N,α-trimethyl-3-(4-nitrophenoxy)-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801177965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-1-(3-(4-NITROPHENOXY)PHENYL)ETHANAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM1505E3C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Scheme and Reagents

The primary synthetic route involves coupling (S)-3-(1-(dimethylamino)ethyl)phenol (1) with 1-fluoro-4-nitrobenzene (14) under basic conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenolic oxygen attacks the electron-deficient aromatic ring of the nitro-substituted fluoroarene. Key reagents include:

-

Base : Potassium carbonate (K₂CO₃) to deprotonate the phenol and activate the nucleophile.

-

Solvent : Dimethylformamide (DMF), which stabilizes the transition state through polar aprotic effects.

-

Temperature : 60–65°C to accelerate the reaction while minimizing side products.

The reaction is summarized as:

Optimization and Yield

In a representative procedure, 5.0 g (30.26 mmol) of (1) reacts with 5.12 g (36.29 mmol) of (14) in DMF (25 mL) and K₂CO₃ (6.41 g, 60.48 mmol). After 6–8 hours at 60–65°C, the crude product is extracted with methylene chloride, washed with brine, and concentrated to yield 7.28 g (85% yield) of a yellowish oil. The high yield underscores the efficiency of SNAr under these conditions.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Molar ratio (1:14) | 1:1.2 |

| Temperature | 60–65°C |

| Solvent | DMF |

| Base | K₂CO₃ (2 equiv) |

| Yield | 85% |

Impurity Formation During Rivastigmine Synthesis

Context in Pharmaceutical Manufacturing

This compound is identified as a process-related impurity in rivastigmine tartrate, a cholinesterase inhibitor used in Alzheimer’s therapy. During rivastigmine synthesis, contamination of N-ethyl-N-methyl carbamoyl chloride with N-dimethyl carbamoyl chloride leads to unintended coupling with (S)-3-(1-(dimethylamino)ethyl)phenol, forming the title compound as a side product.

Mechanistic Pathway

The impurity arises via a carbamate-forming reaction:

This side reaction competes with the intended formation of rivastigmine when contaminated reagents are used.

Analytical Detection and Quantification

Liquid chromatography–mass spectrometry (LC-MS) identifies the impurity at m/z 237.1 ([M+H]⁺), 14 amu lighter than rivastigmine. Nuclear magnetic resonance (NMR) data further confirm the structure:

Asymmetric Synthesis and Chiral Purity Control

Chiral Induction Strategies

The (S)-configuration at the ethylamine side chain is critical for biological activity. Starting from (S)-3-(1-(dimethylamino)ethyl)phenol ensures retention of chirality during SNAr. Optical rotation analysis ([α]D²⁵ = +15.6° in methanol) and chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) verify enantiomeric excess (>99%).

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively combat various fungi and bacteria, including:

- Fungi : Microsporum canis, Trichophyton rubrum, and Candida albicans.

- Bacteria : Staphylococcus hemolyticus and Streptococcus pyogenes.

The effective dosage range for these applications is reported to be between 0.01 mg/kg to 50 mg/kg body weight .

HIV Protease Inhibition

Research has explored the design of inhibitors targeting HIV protease, where structural modifications similar to those found in this compound have been investigated. These modifications can enhance antiviral potency significantly. For example, the introduction of specific amine functionalities has been linked to improved interaction with the HIV protease enzyme, suggesting that compounds like this compound could serve as a scaffold for developing more potent antiviral agents .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. The dimethylamino group may interact with neurotransmitter systems, indicating possible roles in modulating neurochemical pathways. Preliminary studies on related compounds have shown promise in treating neurological disorders by enhancing synaptic transmission or acting as receptor modulators.

Toxicological Studies

Toxicological assessments of this compound are crucial for evaluating its safety profile. Data from toxicological studies indicate that while the compound exhibits biological activity, careful consideration of dosage and exposure is essential to mitigate potential adverse effects .

Industrial Applications

The unique properties of this compound may extend beyond pharmaceuticals into industrial applications such as:

- Dyes and Pigments : Its nitrophenoxy component could be utilized in synthesizing dyes or pigments due to its chromophoric characteristics.

- Chemical Intermediates : The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various chemical industries.

Case Studies

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Key Structural Features :

- Chiral (S)-configuration at the ethylamine carbon.

- Aromatic nitrophenoxy group (electron-withdrawing).

- N,N-Dimethylamino moiety (lipophilic and basic).

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Nitrophenoxy vs. Phenoxy/Benzyloxy Groups: The nitro group in the target compound creates a strong electron-deficient aromatic system, enhancing stability toward electrophilic substitution but increasing susceptibility to nucleophilic attack. In contrast, phenoxy (in N,N-Dimethyl-2-phenoxyethanamine) and benzyloxy (in the benzyloxy analog) are electron-donating, leading to contrasting reactivity patterns .

Chirality and Stereochemical Impact :

- The (S)-enantiomer specificity of the target compound is critical for its role as a pharmaceutical impurity, as enantiomers often exhibit divergent pharmacokinetic or toxicological profiles. Analogous compounds like FE@PHOXI1 also exhibit stereoisomerism but with diastereomeric configurations (3S,4S) .

Substituent Complexity: FE@PHOXI1 incorporates a dihydroisochromen ring, increasing steric bulk and rigidity compared to the target compound’s planar nitrophenoxy group. This structural difference may influence membrane permeability or target binding .

Pharmacological and Industrial Relevance

Anti-Dementia Drug Impurity :

- The target compound’s role as a reference standard highlights the importance of controlling enantiomeric purity in acetylcholinesterase inhibitors like Rivastigmine. Its nitro group may arise during synthesis or degradation, necessitating rigorous analytical monitoring .

Comparison with Ligands and Intermediates: (R)-N,N-Dimethyl-1-(2-(diphenylphosphino)phenyl)-ethanamine () shares the dimethylamino motif but serves as a ligand in atom transfer radical polymerization (ATRP), demonstrating the versatility of such structures in non-pharmaceutical applications .

Biological Activity

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, also known by its CAS number 1346242-32-7, is an organic compound belonging to the class of phenylamines. This compound features a nitrophenoxy group attached to a phenyl ring, which is further linked to an ethanamine moiety. Its unique structure positions it as a significant subject of study in various biological and chemical contexts.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- IUPAC Name : (1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine

- SMILES : CC@Hc1cccc(Oc2ccc(cc2)N+[O-])c1

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. It has been identified as a potential building block in the synthesis of more complex organic molecules and has applications in studying enzyme interactions and receptor binding processes .

Biological Activity

Research indicates that this compound may influence several biological pathways:

- Enzyme Interactions : The compound can be utilized to explore enzyme kinetics and mechanisms, particularly in studies related to drug metabolism and pharmacokinetics.

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors, although detailed receptor profiles are still under investigation .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally similar to this compound. Here are some notable findings:

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenethylamine | Similar phenyl structure without the nitrophenoxy group | Limited activity; primarily used in synthetic applications |

| N-(4-Nitrophenyl)-4-(substituted)-1,3-thiazol-2-amines | Contains thiazole moiety; varying substituents | Exhibits antimicrobial properties and potential anticancer activity |

Q & A

Q. What are the key synthetic routes for synthesizing (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common approach involves reacting a halogenated nitrobenzene derivative (e.g., 4-nitro-3-phenoxyphenyl iodide) with a chiral ethanamine precursor under basic conditions. The dimethylamino group is introduced through alkylation or reductive amination, while stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis . Purification via column chromatography and recrystallization ensures enantiomeric purity.

Q. What spectroscopic and computational methods validate the structural and stereochemical integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N-CH), nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm), and ethanamine backbone .

- X-ray Crystallography : Resolves stereochemistry by determining the spatial arrangement of the chiral center (S-configuration) and nitro-phenoxy orientation .

- Chiral HPLC : Validates enantiomeric excess (>98%) using a chiral stationary phase (e.g., Chiralpak AD-H) .

Q. How do researchers assess the compound's physicochemical properties for pharmacological studies?

Key properties include:

- LogP : Calculated via HPLC retention times or software (e.g., ChemAxon) to predict lipophilicity (experimental LogP ~2.8) .

- Solubility : Measured in PBS (pH 7.4) using UV-Vis spectroscopy (reported ~0.5 mg/mL) .

- pKa : Determined by potentiometric titration (dimethylamino group pKa ~9.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to improve ee in coupling steps .

- Temperature Control : Lower reaction temperatures (–20°C) reduce racemization in intermediates .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Q. What strategies address contradictory data in receptor binding affinity studies?

- Orthogonal Assays : Combine radioligand binding (e.g., H-labeled assays) with functional assays (e.g., cAMP inhibition) to cross-validate target engagement .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational changes that explain affinity discrepancies .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., uniform buffer systems, cell lines) to isolate experimental variables .

Q. How are metabolic stability and toxicity profiles evaluated in preclinical studies?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t) and identify cytochrome P450 metabolites via LC-MS .

- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates that may cause hepatotoxicity .

- In Silico Toxicity Prediction : Tools like Derek Nexus assess structural alerts (e.g., nitro groups) for mutagenicity or phospholipidosis risk .

Q. What experimental designs mitigate challenges in studying nitro group reactivity?

- Electrochemical Analysis : Cyclic voltammetry quantifies nitro group reduction potential, informing stability under physiological conditions .

- Protecting Groups : Temporarily mask the nitro group during synthetic steps to prevent unwanted side reactions (e.g., nitro → amine reduction) .

- Computational Modeling : DFT calculations predict electron density distribution to prioritize stable intermediates .

Methodological Considerations

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, N95 respirators) due to potential mutagenicity of nitroaromatics .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.